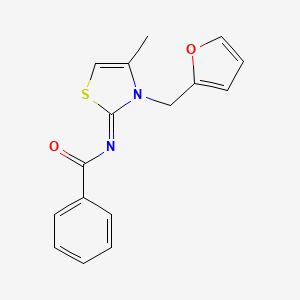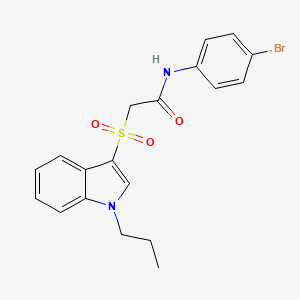![molecular formula C21H17BrN4O2 B2640977 N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921575-24-8](/img/structure/B2640977.png)
N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that likely contains a pyrazolo[4,3-c]pyridine core, which is a type of heterocyclic compound . It also has various functional groups attached to it, including a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, reactions could occur at various sites on the molecule, including the aromatic rings and the carboxamide group .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives : A study by Rahmouni et al. (2016) described the synthesis of a novel series of pyrazolopyrimidine derivatives with anticancer and anti-5-lipoxygenase activities. These compounds, including variations of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were evaluated for their cytotoxic effects against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. The structural relationship suggests that N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide could have similar pharmacological potentials (Rahmouni et al., 2016).
Antimicrobial Activity of Pyrazolo[4,3-c]pyridines Derivatives : Research by Zhuravel et al. (2005) explored the antimicrobial properties of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrazolo[2,3-c]pyridine-3-(N-aryl) carboxamides. This work highlighted the significant antibacterial and antifungal activities of these compounds, with some showing better efficacy than standard drugs. The potential of N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide as an antimicrobial agent could be inferred from these findings (Zhuravel et al., 2005).
Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives : Hassan et al. (2014) synthesized and evaluated the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. Their research aimed to identify new compounds with potential anticancer activity. The study's emphasis on the creation of a diverse array of pyrazolopyrimidine derivatives showcases the interest in this scaffold for developing novel anticancer agents. This interest suggests a possible avenue for the exploration of the cytotoxic properties of N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Hassan et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-13-10-14(22)8-9-18(13)23-20(27)16-11-25(2)12-17-19(16)24-26(21(17)28)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRIOBXCIVSITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2640896.png)
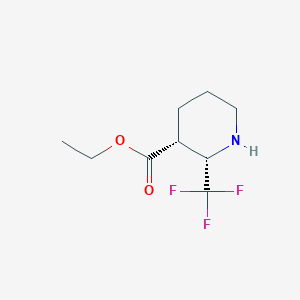
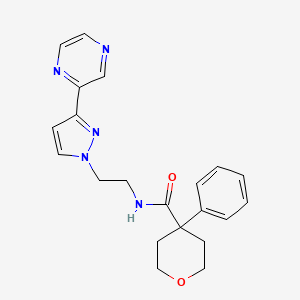
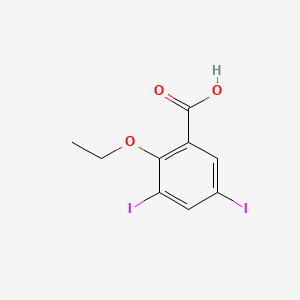
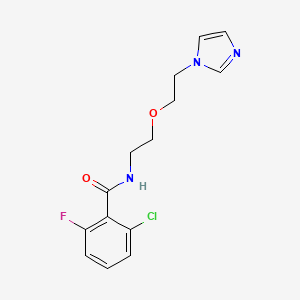

![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)
![1-(1,3-benzoxazol-2-yl)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2640904.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)
![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)
![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)

